4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-2-naphthylbenzamide
Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-2-naphthylbenzamide is a useful research compound. Its molecular formula is C24H19ClN2O3S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0804913 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
- 1,4-Naphthoquinones, which are structurally related to the queried compound, have been used to synthesize pharmacologically active agents. New phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown significant cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. These compounds displayed potent cytotoxicity while maintaining low toxicity in normal human kidney HEK293 cells. Their cytotoxic mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, primarily via the upregulation of caspase-3 and caspase-7 proteins and gene expression levels (Ravichandiran et al., 2019).
Synthesis and Antibacterial Evaluation
- Derivatives of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, a structurally similar compound, have demonstrated significant antibacterial activity. Among these derivatives, one particular compound showed the highest proapoptotic activity against melanoma cell lines and inhibited human carbonic anhydrase isoforms, highlighting its potential as an anticancer agent (Yılmaz et al., 2015).
Applications in Polymer Science
- Compounds related to the queried chemical have been used in the synthesis of aromatic poly(sulfone sulfide amide imide)s. These polymers are known for their solubility and thermal stability, making them suitable for advanced technological applications. The synthesis process involves reactions with aromatic dianhydrides, resulting in polymers with notable physical properties, including thermal behavior and inherent viscosity (Mehdipour‐Ataei et al., 2007).
Potential in Antiviral Research
- The compound's structural analogs have been explored for their antiviral properties. For example, 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes, synthesized using a polymer-supported catalyst, showed significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-27(31(29,30)23-14-9-20(25)10-15-23)22-12-7-18(8-13-22)24(28)26-21-11-6-17-4-2-3-5-19(17)16-21/h2-16H,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRQZPNHULWWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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